Diaziquone

Description

This compound is a water-soluble, synthetic aziridinylbenzoquinone with potential antineoplastic activity. Bioactivation of aziridinylbenzoquinone RH1 occurs through the two-electron reduction of the quinone to the hydroquinone by the two-electron quinone reductase DT-diaphorase (DTD). The resultant hydroquinone selectively alkylates and cross-links DNA at the 5'-GNC-3' sequence, inihibiting DNA replication, inducing apoptosis, and inhibiting tumor cell proliferation. DTD is over-expressed in many tumors relative to normal tissue, including lung, colon, breast and liver tumors.

RN given refers to parent cpd

Properties

CAS No. |

57998-68-2 |

|---|---|

Molecular Formula |

C16H20N4O6 |

Molecular Weight |

364.35 g/mol |

IUPAC Name |

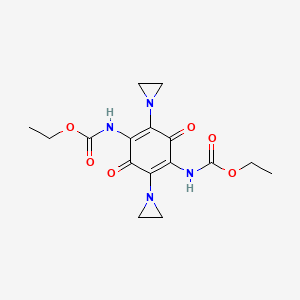

ethyl N-[2,5-bis(aziridin-1-yl)-4-(ethoxycarbonylamino)-3,6-dioxocyclohexa-1,4-dien-1-yl]carbamate |

InChI |

InChI=1S/C16H20N4O6/c1-3-25-15(23)17-9-11(19-5-6-19)14(22)10(18-16(24)26-4-2)12(13(9)21)20-7-8-20/h3-8H2,1-2H3,(H,17,23)(H,18,24) |

InChI Key |

WVYXNIXAMZOZFK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NC1=C(C(=O)C(=C(C1=O)N2CC2)NC(=O)OCC)N3CC3 |

Appearance |

Solid powder |

Other CAS No. |

57998-68-2 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

Bulk: A sample stored at 60 °C in the dark for 30 days showed < 2% decomposition (HPLC). Solution: A sample in 5% DMA (1mg/mL) showed 18% decomposition after 8 hours at room temperature. (HPLC) |

solubility |

Water 0.72 (mg/mL) pH 4 buffer < 1 (mg/mL) pH 9 buffer < 1 (mg/mL) 10% Ethanol < 1 (mg/mL) 95% Ethanol < 1 (mg/mL) Methanol < 1 (mg/mL) Chloroform 5 - 7 (mg/mL) 5% Dimethylacetamide 1.5 (mg/mL) Dimethylacetamide 20 - 25 (mg/mL) Dimethylsulfoxide 25 - 30 (mg/mL) |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1,4-cyclohexadiene-1,4-dicarbamic acid, 2,5-(bis-(1-aziridinyl))-3,6-dioxo diethyl ester 2,5-bis(1-aziridinyl)-3,6-bis(carbethoxyamino)-1,4-benzoquinone 2,5-diaziridinyl-3,6-bis(carboethoxyamino)-1,4-benzoquinone 3,6-diaziridinyl-2,5-bis(carboethoxyamino)-1,4-benzoquinone AZQ CI-904 diaziquone diaziquone ion (1-) NSC 182986 NSC-182986 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of Diaziquone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diaziquone (2,5-diaziridinyl-3,6-bis(carboethoxyamino)-1,4-benzoquinone) is a synthetic aziridinyl benzoquinone that has garnered significant interest as a potential antineoplastic agent.[1][2] Its cytotoxic activity stems from its role as a bioreductive alkylating agent.[3] Under the hypoxic conditions often found in solid tumors, the quinone moiety of this compound and its derivatives is reduced, leading to the formation of highly reactive species that can alkylate and cross-link DNA.[1] This damage to DNA integrity disrupts essential cellular processes, ultimately triggering cell cycle arrest and apoptosis.[1] This technical guide provides a comprehensive overview of the synthesis and characterization of various this compound derivatives, detailing experimental protocols and summarizing key data to facilitate further research and development in this promising area of cancer therapy.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves the modification of a benzoquinone scaffold with aziridinyl and other functional groups. A general approach often starts with a readily available quinone, followed by nucleophilic substitution reactions to introduce the desired moieties.

General Synthetic Scheme for Bis-Triaziquone Derivatives

A common strategy for synthesizing bis-triaziquone derivatives involves the reaction of a triaziridinyl-fluoro-1,4-benzoquinone intermediate with a dimercaptan linker.

References

The Discovery and Development of Diaziquone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diaziquone (2,5-diaziridinyl-3,6-bis(carboethoxyamino)-1,4-benzoquinone), also known as AZQ or NSC-182986, is a synthetic aziridinylbenzoquinone designed as a bioreductive alkylating agent. Its lipophilic nature allows it to cross the blood-brain barrier, making it a candidate for the treatment of central nervous system (CNS) malignancies. This technical guide provides a comprehensive overview of the discovery, development, and mechanistic aspects of this compound, with a focus on preclinical and clinical findings.

Introduction: The Rationale for a Bioreductive Agent

The development of this compound was rooted in the need for chemotherapeutic agents that could effectively target hypoxic tumor environments and penetrate the central nervous system. This compound was rationally designed to be a lipid-soluble, non-ionizable molecule at physiological pH, characteristics that facilitate its passage across the blood-brain barrier[1][2]. As an aziridinylbenzoquinone, it was hypothesized to act as a bioreductive agent, undergoing activation in the low-oxygen environment characteristic of solid tumors to become a potent DNA alkylating agent[3].

Discovery and Synthesis

The synthesis of this compound, or 3,6-bis(carboethoxyamino)-2,5-diaziridinyl-1,4-benzoquinone, involves a multi-step process. A key intermediate, 2,5-dichloro-3,6-bis(carboethoxyamino)-1,4-hydroquinone, is formed by the reaction of a diamino hydroquinone (B1673460) with diethyl pyrocarbonate. This intermediate is then oxidized to the corresponding benzoquinone. The final step involves the reaction of this benzoquinone with an aziridinyl compound to yield this compound[4].

Experimental Protocol: Synthesis of this compound

The following protocol is a general outline based on patented synthesis methods. Researchers should consult the primary literature for detailed experimental conditions and safety precautions.

Step 1: Synthesis of 2,5-dichloro-3,6-bis(carboethoxyamino)-1,4-hydroquinone (III)

-

A slurry of 2,5-dichloro-3,6-diamino-1,4-hydroquinone (II) in ethanol (B145695) is prepared under a nitrogen atmosphere.

-

Diethyl pyrocarbonate is added to the slurry.

-

The mixture is heated to reflux (approximately 80°C) for several hours, during which carbon dioxide evolution is observed.

-

The reaction mixture is then cooled, and the resulting solid, 2,5-dichloro-3,6-bis(carboethoxyamino)-1,4-hydroquinone (III), is collected by filtration.

-

The product is washed with ethanol and water[4].

Step 2: Oxidation to 2,5-dichloro-3,6-bis(carboethoxyamino)-1,4-benzoquinone (IV)

-

The hydroquinone (III) from the previous step is oxidized to the corresponding benzoquinone (IV).

-

This oxidation can be achieved using oxidizing agents such as nitric acid or hydrogen peroxide.

Step 3: Synthesis of 3,6-bis(carboethoxyamino)-2,5-diaziridinyl-1,4-benzoquinone (this compound)

-

The benzoquinone (IV) is reacted with an appropriate aziridinyl compound to produce the final product, this compound.

-

The specifics of this final aziridination step require careful control of reaction conditions to ensure the desired product is obtained in good yield and purity.

Mechanism of Action

This compound's primary mechanism of action is bioreductive alkylation. The quinone moiety undergoes intracellular reduction, particularly in hypoxic environments, to a semiquinone or hydroquinone. This reduction is believed to activate the aziridine (B145994) rings, transforming this compound into a potent bifunctional alkylating agent that can cross-link DNA and other macromolecules, ultimately leading to cell death.

Signaling Pathways

The DNA damage induced by this compound triggers apoptotic signaling pathways. The intrinsic, or mitochondrial, pathway of apoptosis is a key component of its cytotoxic effect. This pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. DNA damage can lead to the activation of pro-apoptotic Bcl-2 family members, resulting in the permeabilization of the mitochondrial outer membrane and the release of cytochrome c. This, in turn, activates a cascade of caspases, including caspase-9 and the executioner caspase-3, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Preclinical Development

This compound demonstrated a broad spectrum of antitumor activity in various preclinical models, including murine leukemias and solid tumors. Its ability to cross the blood-brain barrier led to significant interest in its potential for treating CNS cancers.

In Vitro and In Vivo Studies

-

In Vitro Cytotoxicity: this compound has shown potent cytotoxic activity against a range of cancer cell lines. For instance, in a study of 4,5-diamino-substituted 1,2-benzoquinones, a structurally related diaziridinyl compound demonstrated an IC50 value of 0.02 µM against EMT-6 mammary carcinoma cells, which was more potent than this compound itself (IC50 of 0.05 µM) in the same assay.

-

Murine Tumor Models: In vivo studies in murine models have been crucial in establishing the anti-tumor efficacy of this compound. For example, in a study using the L1210 murine leukemia model, a 4,5-diaziridinyl-1,2-benzoquinone derivative showed a significant increase in the lifespan of tumor-bearing mice at various doses.

Preclinical Data Summary

| Model System | Compound | Metric | Result | Reference |

| EMT-6 Mammary Carcinoma (in vitro) | 4,5-Diaziridinyl-1,2-benzoquinone | IC50 | 0.02 µM | |

| EMT-6 Mammary Carcinoma (in vitro) | This compound (AZQ) | IC50 | 0.05 µM | |

| L1210 Murine Leukemia (in vivo) | 4,5-Diaziridinyl-1,2-benzoquinone | %ILS (at 2.5 mg/kg) | 100% | |

| L1210 Murine Leukemia (in vivo) | 4,5-Diaziridinyl-1,2-benzoquinone | %ILS (at 1.25 mg/kg) | 88% | |

| L1210 Murine Leukemia (in vivo) | This compound (AZQ) | %ILS (at 5.0 mg/kg) | 63% |

%ILS: Percent Increase in Lifespan

Experimental Protocol: In Vivo Antitumor Efficacy in a Murine Leukemia Model

The following is a generalized protocol for assessing the in vivo efficacy of a compound like this compound in a murine leukemia model.

-

Tumor Inoculation: Inoculate DBA/2 mice intraperitoneally with 1 x 10^5 L1210 leukemia cells suspended in sterile PBS on day 0.

-

Animal Randomization: On day 1, randomly divide the mice into treatment and control groups.

-

Drug Administration: Administer the test compound (e.g., this compound) intraperitoneally at the desired doses for a specified number of consecutive days. The control group receives the vehicle.

-

Monitoring: Monitor the mice daily for signs of toxicity and record their body weights.

-

Endpoint: The primary endpoint is the mean survival time of each group. The percent increase in lifespan (%ILS) is calculated as: [ (Mean survival time of treated group / Mean survival time of control group) - 1 ] * 100.

Clinical Development

This compound has been evaluated in numerous Phase I and Phase II clinical trials for a variety of malignancies, with a particular focus on brain tumors.

Phase I and II Clinical Trial Data

The clinical development of this compound has provided valuable data on its efficacy, toxicity, and pharmacokinetics in human patients.

| Trial Phase | Cancer Type | Number of Patients | Dosage Regimen | Response Rate | Key Toxicities | Reference |

| Phase II | Recurrent Primary Brain Tumors | 93 | Not specified | 26% (tumor regression) | Myelosuppression | |

| Phase II | Recurrent Primary Brain Tumors (Pediatric) | 75 (66 evaluable) | 9 mg/m²/day for 5 days every 3 weeks | 9% (5 PR, 1 CR) | Profound and prolonged myelosuppression | |

| Phase II | Malignant Glioma | 23 | 5.5 mg/m²/day for 5 days monthly | 35% (1 CR, 7 PR) | Thrombocytopenia | |

| Phase I | Refractory Solid Tumors and Leukemia (Pediatric) | 47 | Dose escalation from 6 mg/m²/day | MTD: 9 mg/m² (solid tumors), 25 mg/m² (leukemia) | Myelosuppression, hyperbilirubinemia (at higher doses) | |

| Phase I (High-Dose with ABMT) | Refractory Solid Tumors and Lymphomas | 56 | 50 to 355 mg/m² (24-hour infusion) | MTD: 245 mg/m² | Nephrotoxicity (dose-limiting) |

CR: Complete Response, PR: Partial Response, MTD: Maximum Tolerated Dose, ABMT: Autologous Bone Marrow Transplantation

Pharmacokinetics

Pharmacokinetic studies in humans have shown that this compound is rapidly eliminated from the plasma. In beagles, after both intravenous and intracarotid administration, the elimination of this compound from plasma was biphasic with an initial half-life of 18 minutes and a terminal half-life of 26 hours. Importantly, intracarotid administration resulted in brain tissue concentrations that were twice those achieved by the intravenous route, highlighting its potential for targeted CNS delivery.

Structure-Activity Relationship

The structure-activity relationship (SAR) of this compound and its analogs has been a subject of investigation to optimize its therapeutic index. Key aspects of the SAR include:

-

Aziridine Rings: The presence of the aziridine rings is crucial for the DNA alkylating activity of this compound.

-

Quinone Moiety: The quinone structure is essential for the bioreductive activation of the molecule.

-

Substituents on the Quinone Ring: Modifications to the substituents on the benzoquinone ring can influence the drug's lipophilicity, redox potential, and overall cytotoxic activity.

Conclusion

This compound represents a rationally designed bioreductive alkylating agent with demonstrated activity against a range of cancers, most notably primary brain tumors. Its ability to cross the blood-brain barrier remains a significant attribute. While its clinical use has been limited by myelosuppression and, at high doses, nephrotoxicity, the development history of this compound provides valuable insights for the design of next-generation bioreductive drugs. Further research may focus on developing analogs with an improved therapeutic window or on combination therapies that enhance its efficacy while mitigating its toxicities.

References

The Structure-Activity Relationship of Diaziquone: A Deep Dive into a Bioreductive Alkylating Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diaziquone (AZQ) is a synthetic aziridinylbenzoquinone that has garnered significant interest as an anticancer agent due to its unique mechanism of action and ability to cross the blood-brain barrier.[1] As a bioreductive alkylating agent, this compound's cytotoxicity is intrinsically linked to its chemical structure and the metabolic capabilities of tumor cells. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound, detailing the molecular features that govern its efficacy and the experimental methodologies used to elucidate these relationships.

Mechanism of Action: A Two-Pronged Attack

The antitumor activity of this compound stems from its ability to induce two primary types of DNA damage: interstrand cross-links and single-strand breaks.[2] These damaging effects are not inherent to the parent molecule but are unlocked through a process of bioreductive activation, primarily mediated by the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), also known as DT-diaphorase.[3][4]

Bioreductive Activation

The quinone moiety of this compound is the key to its activation. In the presence of reducing agents like NADH or NADPH, DT-diaphorase catalyzes a two-electron reduction of the quinone to a hydroquinone (B1673460).[4] This hydroquinone is unstable and can undergo a one-electron oxidation to a semiquinone radical, which in turn generates reactive oxygen species (ROS) like superoxide, leading to DNA strand breaks.

Alternatively, the hydroquinone can undergo protonation of the aziridine (B145994) rings, significantly enhancing their electrophilicity and making them potent alkylating agents. This "bioreductive alkylation" is the primary mechanism for the formation of DNA interstrand cross-links, a highly cytotoxic lesion that inhibits DNA replication and transcription. The cytotoxicity of this compound has been shown to correlate well with the level of DNA interstrand cross-linking.

References

- 1. researchgate.net [researchgate.net]

- 2. DNA strand scission and cross-linking by diaziridinylbenzoquinone (this compound) in human cells and relation to cell killing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism of this compound by NAD(P)H:(quinone acceptor) oxidoreductase (DT-diaphorase): role in this compound-induced DNA damage and cytotoxicity in human colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Antitumor Evaluation of Novel Bis-Triaziquone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Bioreductive Activation of Diaziquone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diaziquone (AZQ) is a synthetic aziridinyl-benzoquinone designed as an anticancer agent with the ability to cross the blood-brain barrier.[1][2] Its cytotoxic activity is contingent upon a critical intracellular event: bioreductive activation. This process, primarily mediated by the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), also known as DT-diaphorase, transforms the relatively inert parent compound into highly reactive species capable of inducing catastrophic DNA damage and subsequent cell death.[3][4] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's bioreductive activation, detailing the enzymatic processes, the nature of the resulting DNA lesions, and the experimental methodologies used to elucidate these pathways.

The Core Mechanism: Reductive Activation

The fundamental principle of this compound's mechanism of action is that its cytotoxic potential is unlocked through the reduction of its quinone ring.[5] This bioactivation can proceed through one-electron or two-electron reduction pathways, yielding distinct reactive intermediates with different cytotoxic consequences.

-

One-Electron Reduction: This pathway leads to the formation of a semiquinone radical anion. Under aerobic conditions, this radical can undergo redox cycling, transferring an electron to molecular oxygen to generate superoxide (B77818) radicals and other reactive oxygen species (ROS). This cascade of ROS is primarily responsible for inducing DNA strand breaks.

-

Two-Electron Reduction: Catalyzed predominantly by NQO1, this process directly reduces this compound to its hydroquinone (B1673460) form (AZQH2). The formation of the hydroquinone significantly enhances the alkylating capacity of the aziridine (B145994) rings. This "bioreductive alkylation" is the principal mechanism leading to the formation of DNA interstrand cross-links, a highly cytotoxic lesion that is strongly correlated with cell killing.

The level of NQO1 in tumor cells is a critical determinant of this compound's efficacy. Cells with high NQO1 activity, such as the HT-29 human colon carcinoma cell line, are particularly sensitive to the drug due to efficient bioactivation leading to extensive DNA cross-linking. Conversely, cells with low NQO1 levels are more resistant.

Signaling and Activation Pathway

The bioreductive activation of this compound and its downstream cytotoxic effects can be visualized as a multi-step pathway.

Caption: Bioreductive activation pathway of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data related to the bioreductive activation and cytotoxicity of this compound.

Table 1: Enzyme Kinetics of this compound Reduction by NQO1

| Parameter | Value | Enzyme Source | Conditions | Reference |

| Km | High (No saturation observed up to 200 µM AZQ) | Purified Rat Hepatic DT-diaphorase | 200 µM NADH | |

| Mechanism | Ping-pong | Purified Rat Hepatic DT-diaphorase | - |

Table 2: Cytotoxicity and DNA Damage in Cell Lines with Differing NQO1 Status

| Cell Line | NQO1 Activity | This compound Effect (0-20 µM) | Inhibitor Effect (Dicumarol) | Reference |

| HT-29 | High | Induces DNA interstrand cross-linking and cytotoxicity | Inhibits cross-linking and cytotoxicity | |

| BE | Low | No significant DNA interstrand cross-linking or cytotoxicity | N/A | |

| IMR-90 | - | Substantial DNA strand breakage, little interstrand cross-linking | - |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are outlines of key experimental protocols used in the study of this compound's bioreductive activation.

NQO1 (DT-Diaphorase) Activity Assay

This protocol is designed to measure the enzymatic reduction of this compound by NQO1 in cell cytosols or with purified enzyme.

Caption: Workflow for an NQO1 activity assay.

Methodology:

-

Preparation of Cytosolic Fraction: Cells (e.g., HT-29) are harvested, washed, and homogenized in a suitable buffer. The homogenate is then centrifuged at high speed (e.g., 100,000 x g) to pellet membranes and organelles, with the resulting supernatant being the cytosolic fraction containing NQO1.

-

Reaction Mixture: A reaction mixture is prepared containing the cytosolic fraction (or purified NQO1), a starting concentration of this compound (e.g., 100 µM), and a reducing cofactor, either NADH or NADPH. Control reactions should include mixtures without the enzyme, without the cofactor, or with a known NQO1 inhibitor like dicumarol.

-

Incubation and Analysis: The reaction is incubated at 37°C, and aliquots are taken at various time points. The reaction is stopped, and the amount of remaining this compound is quantified using High-Performance Liquid Chromatography (HPLC). The rate of this compound metabolism is then calculated.

Alkaline Elution Assay for DNA Damage

This technique is a sensitive method for measuring DNA strand breaks and interstrand cross-links.

Methodology:

-

Cell Treatment and Labeling: Cells are typically pre-labeled with a radioactive tracer (e.g., [¹⁴C]thymidine) to label the DNA. The cells are then treated with this compound for a specified period.

-

Cell Lysis: After treatment, the cells are lysed on a filter, and the DNA is gently deposited.

-

Elution: The DNA is then eluted from the filter with an alkaline solution. The rate of elution is proportional to the number of DNA strand breaks.

-

Detection of Cross-links: To measure interstrand cross-links, the cells are irradiated with a known dose of X-rays to introduce a fixed number of random strand breaks before elution. Cross-links retard the elution of DNA, and the magnitude of this retardation is used to quantify the frequency of cross-links.

Conclusion and Future Directions

The bioreductive activation of this compound is a paradigm for the rational design of quinone-based anticancer drugs. The central role of NQO1 in its mechanism of action presents both an opportunity and a challenge. The high levels of NQO1 in certain tumors could be exploited for selective tumor targeting. Future research in this area could focus on the development of novel this compound analogs with improved pharmacokinetic properties and enhanced selectivity for NQO1-overexpressing cancers. Furthermore, a deeper understanding of the interplay between one- and two-electron reduction pathways in different tumor microenvironments could lead to more effective combination therapies. The methodologies outlined in this guide provide a robust framework for the continued investigation of bioreductive drugs and their translation into clinical applications.

References

- 1. This compound (AZQ) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Metabolism of this compound by NAD(P)H:(quinone acceptor) oxidoreductase (DT-diaphorase): role in this compound-induced DNA damage and cytotoxicity in human colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism(s) of bioreductive activation. The example of this compound (AZQ) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Nature of the Quinone Moiety in Diaziquone's Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Diaziquone (AZQ), a synthetic aziridinyl-benzoquinone, has been a subject of interest in oncology due to its cytotoxic activity against a range of cancer cells. Central to its mechanism of action is the quinone moiety, which imparts a dual functionality that is critical to its anti-tumor effects. This technical guide provides an in-depth exploration of the role of the quinone group in this compound's cytotoxicity, detailing its involvement in bioreductive activation leading to DNA alkylation and its capacity for redox cycling to generate cytotoxic reactive oxygen species (ROS). This document synthesizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of the underlying molecular pathways and experimental workflows.

The Dichotomous Role of the Quinone Moiety

The cytotoxicity of this compound is not attributed to a single mechanism but rather to a combination of two interconnected processes, both hinging on the chemical reactivity of its quinone ring.

1.1. Bioreductive Activation and Enhanced Alkylation: The quinone moiety serves as a substrate for cellular reductases, most notably NAD(P)H:quinone oxidoreductase 1 (NQO1), also known as DT-diaphorase.[1][2] This two-electron reduction converts the quinone to a hydroquinone (B1673460).[1] This conversion is a critical activation step, as the hydroquinone form of this compound is a more potent alkylating agent than the parent quinone. The increased electron density on the hydroquinone ring enhances the nucleophilicity of the aziridine (B145994) leaving groups, facilitating their ring-opening and subsequent alkylation of nucleophilic sites on DNA.[3] This bifunctional alkylation leads to the formation of DNA interstrand cross-links, a highly cytotoxic lesion that inhibits DNA replication and transcription, ultimately triggering apoptosis.[4] The cytotoxicity of this compound has been shown to correlate well with the extent of DNA interstrand cross-linking.

1.2. Redox Cycling and Generation of Reactive Oxygen Species (ROS): The quinone moiety can also undergo a one-electron reduction to form a semiquinone radical. This radical can then react with molecular oxygen to regenerate the parent quinone, producing a superoxide (B77818) anion radical in the process. This futile cycle, known as redox cycling, leads to the continuous production of superoxide, which can be further converted to other reactive oxygen species such as hydrogen peroxide and the highly reactive hydroxyl radical. This surge in intracellular ROS induces a state of oxidative stress, causing damage to cellular components including lipids, proteins, and DNA, and can independently contribute to or potentiate the cytotoxic effects of this compound.

Quantitative Analysis of this compound's Cytotoxicity

The cytotoxic effects of this compound have been quantified through various in vitro studies. The following tables summarize key data related to its potency in different cancer cell lines and its efficiency in inducing DNA damage.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HT-29 | Human Colon Carcinoma | Not explicitly stated, but cytotoxicity is dicumarol-inhibitable | |

| BE | Human Colon Carcinoma (low DT-diaphorase) | Not explicitly stated, but lacks sensitivity to this compound | |

| IMR-90 | Human Fibroblast | Not explicitly stated, shows substantial strand breakage | |

| VA-13 | Human Fibroblast | Not explicitly stated | |

| L1210 | Mouse Leukemia | Not explicitly stated |

Note: Specific IC50 values for this compound are not consistently reported in the provided search results. The table reflects the differential sensitivity observed in cell lines based on their enzymatic profiles.

Table 2: Quantitative Data on this compound-Induced DNA Damage and ROS Production

| Parameter | Cell Line/System | Value | Reference |

| DNA Interstrand Cross-linking | HT-29 | Dicumarol-inhibitable | |

| DNA Strand Breakage | IMR-90 | Substantial | |

| Hydroxyl Radical Production Rate | NADPH-cytochrome P450 reductase system (5 µM AZQ) | 0.10 nM s⁻¹ | |

| Michaelis-Menten Constant (Km) for Hydroxyl Radical Production | NADPH-cytochrome P450 reductase system | 10.7 +/- 1.4 µM | |

| Maximum Velocity (Vmax) for Hydroxyl Radical Production | NADPH-cytochrome P450 reductase system | 5.2 +/- 0.9 x 10⁻⁸ M s⁻¹ (mg protein)⁻¹ | |

| DNA Single-Strand Break Frequency | Chinese Hamster Ovary (CHO) | 31.3 +/- 5.3 (S.D.) rad equivalents |

Key Signaling Pathways and Experimental Workflows

The cellular response to this compound involves complex signaling pathways, and its cytotoxic mechanisms are elucidated through specific experimental workflows. The following diagrams, generated using the DOT language for Graphviz, illustrate these processes.

Signaling Pathways

Experimental Workflows

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's cytotoxicity.

Protocol for Clonogenic Survival Assay

This assay is the gold standard for determining the cytotoxic effect of a compound by assessing the ability of single cells to form colonies.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

This compound stock solution

-

6-well or 100 mm culture plates

-

Fixation solution (e.g., methanol:acetic acid, 3:1)

-

Staining solution (e.g., 0.5% crystal violet in methanol)

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding:

-

Harvest a logarithmically growing culture of cells using trypsin-EDTA.

-

Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).

-

Seed a predetermined number of cells into culture plates. The number of cells seeded will depend on the expected toxicity of the treatment and the plating efficiency of the cell line.

-

Allow cells to attach for at least 4-6 hours in the incubator.

-

-

Drug Treatment:

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the plates and add the medium containing the desired concentrations of this compound. Include a vehicle control.

-

Incubate the cells with the drug for a specified period (e.g., 24 hours).

-

-

Colony Formation:

-

After the treatment period, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

-

Incubate the plates for 7-14 days, or until colonies of at least 50 cells are visible in the control plates.

-

-

Fixation and Staining:

-

Remove the medium and gently wash the plates with PBS.

-

Add the fixation solution and incubate for 10-15 minutes at room temperature.

-

Remove the fixation solution and add the crystal violet staining solution. Incubate for 10-20 minutes.

-

Gently wash the plates with water to remove excess stain and allow them to air dry.

-

-

Colony Counting and Data Analysis:

-

Count the number of colonies (containing ≥50 cells) in each plate.

-

Calculate the Plating Efficiency (PE) = (Number of colonies formed / Number of cells seeded) x 100%.

-

Calculate the Surviving Fraction (SF) = PE of treated cells / PE of control cells.

-

Plot the surviving fraction against the drug concentration to generate a dose-response curve and determine the IC50 value.

-

Protocol for Alkaline Elution Assay for DNA Interstrand Cross-links

This technique is used to measure DNA strand breaks and interstrand cross-links by assessing the rate at which single-stranded DNA elutes through a filter under alkaline conditions.

Materials:

-

Cells treated with this compound

-

Lysis solution (e.g., 2 M NaCl, 0.04 M EDTA, 0.2% N-lauroylsarcosine, pH 10.0)

-

Washing solution (e.g., 0.02 M EDTA, pH 10.0)

-

Eluting solution (e.g., tetrapropylammonium (B79313) hydroxide, 0.1% SDS, 0.02 M EDTA, pH 12.1)

-

Polyvinyl chloride or polycarbonate filters (2.0 µm pore size)

-

Peristaltic pump

-

Fraction collector

-

Fluorometer and DNA-binding dye (e.g., Hoechst 33258)

-

Source of gamma-irradiation (for cross-link measurement)

Procedure:

-

Cell Preparation and Lysis:

-

Harvest cells and resuspend in cold PBS.

-

For measuring interstrand cross-links, irradiate the cells with a known dose of gamma-rays (e.g., 3 Gy) on ice to introduce a fixed number of single-strand breaks.

-

Load the cell suspension onto the filter.

-

Lyse the cells by passing the lysis solution through the filter.

-

-

DNA Elution:

-

Wash the DNA on the filter with the washing solution.

-

Pump the alkaline eluting solution through the filter at a constant flow rate (e.g., 0.03-0.04 mL/min).

-

Collect fractions of the eluate at regular time intervals for several hours.

-

-

DNA Quantification:

-

After elution, recover the DNA remaining on the filter.

-

Quantify the amount of DNA in each collected fraction and on the filter using a fluorescent DNA-binding dye.

-

-

Data Analysis:

-

Plot the fraction of DNA remaining on the filter versus the elution time.

-

The rate of elution is inversely proportional to the size of the DNA strands.

-

DNA interstrand cross-links decrease the rate of elution compared to irradiated control cells. The degree of cross-linking can be quantified in "rad-equivalents".

-

Protocol for Electron Spin Resonance (ESR) Spectroscopy for Hydroxyl Radical Detection

ESR (or EPR) spectroscopy with a spin trapping agent is a definitive method for detecting and identifying short-lived free radicals like the hydroxyl radical.

Materials:

-

This compound

-

NAD(P)H:quinone oxidoreductase 1 (NQO1) or another suitable reductase

-

NAD(P)H

-

Spin trapping agent, e.g., 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO)

-

Phosphate (B84403) buffer

-

ESR spectrometer

Procedure:

-

Sample Preparation:

-

In a small reaction tube, combine the phosphate buffer, this compound, DMPO, and the reductase enzyme.

-

Initiate the reaction by adding NAD(P)H.

-

Quickly transfer the reaction mixture into a flat quartz ESR cell.

-

-

ESR Spectroscopy:

-

Place the ESR cell into the cavity of the ESR spectrometer.

-

Record the ESR spectrum at room temperature. Typical instrument settings include a specific microwave frequency and power, modulation frequency and amplitude, and magnetic field sweep range.

-

-

Spectrum Analysis:

-

The reaction of the hydroxyl radical with DMPO forms a relatively stable nitroxide adduct (DMPO-OH) that gives a characteristic 1:2:2:1 quartet ESR signal.

-

Identify the signal based on its hyperfine coupling constants.

-

The intensity of the signal is proportional to the concentration of the DMPO-OH adduct, and thus to the amount of hydroxyl radicals produced.

-

Conclusion

The quinone moiety is the cornerstone of this compound's cytotoxic activity, orchestrating a two-pronged attack on cancer cells. Through bioreductive activation, it unleashes the potent DNA cross-linking ability of the aziridine rings, a mechanism strongly correlated with cell death. Simultaneously, its capacity for redox cycling generates a torrent of reactive oxygen species, inducing widespread oxidative damage. Understanding these dual mechanisms is paramount for the rational design of novel quinone-based anticancer agents and for optimizing the therapeutic application of existing drugs like this compound. The experimental protocols and analytical frameworks presented in this guide provide a foundation for researchers to further investigate and harness the complex and potent cytotoxic properties of this class of compounds.

References

- 1. Assessment of DNA interstrand crosslinks using the modified alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Towards reliable quantification of hydroxyl radicals in the Fenton reaction using chemical probes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into the Historical Clinical Trials of Diaziquone for CNS Tumors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diaziquone (AZQ), a synthetic aziridinyl-benzoquinone, was developed as a bioreductive alkylating agent with the specific intention of treating central nervous system (CNS) tumors due to its high lipid solubility and ability to cross the blood-brain barrier.[1][2] Its mechanism of action is predicated on the intracellular enzymatic reduction of the quinone ring, leading to the formation of reactive intermediates that alkylate DNA, ultimately causing cell death. This whitepaper provides a comprehensive technical overview of the historical clinical trials of this compound in the context of CNS tumors, presenting key quantitative data, detailed experimental protocols, and visualizations of its proposed mechanism and clinical trial workflows.

Pharmacokinetics and CNS Penetration

Early studies established that this compound effectively penetrates the central nervous system. Following intravenous administration, peak concentrations in the cerebrospinal fluid (CSF) reached 30-50% of corresponding plasma levels within approximately one hour.[1] The plasma disappearance of the parent compound was rapid, with a terminal half-life of about 30 minutes.[1][3] this compound is extensively metabolized by the liver.

Clinical Efficacy in Adult CNS Tumors

This compound underwent extensive evaluation in Phase I, II, and III clinical trials for various CNS malignancies, primarily recurrent glioblastoma multiforme (GBM) and anaplastic astrocytoma.

Phase I/II Trials

Phase I and early Phase II trials focused on determining the maximum tolerated dose (MTD), dose-limiting toxicities (DLT), and preliminary efficacy. Myelosuppression, particularly thrombocytopenia and leukopenia, was consistently identified as the primary dose-limiting toxicity.

A Phase I/II study involving 34 patients with recurrent gliomas established a recommended starting dose of 40 mg/m² for chemotherapy-naive patients and 35 mg/m² for previously treated patients when administered as a 24-hour intravenous infusion every 21-28 days. In this trial, one of 14 glioblastoma patients (7%) showed tumor regression, while 7 (50%) had stable disease. For anaplastic astrocytoma, no responses were observed, but 8 of 17 patients (47%) achieved stable disease. The median time to tumor progression for patients who responded or stabilized was 18 weeks for glioblastoma and 16 weeks for anaplastic astrocytoma.

Another Phase II study in 23 patients with malignant glioma treated with 5.5 mg/m²/day for 5 days intravenously reported one complete response and seven partial clinical responses, yielding a response rate of 35%. Notably, four of the seven objective responses were in patients who had previously received nitrosourea-based chemotherapy.

A larger Phase II study with 93 patients with recurrent primary intracranial tumors treated with this compound showed a 26% tumor regression rate, with a median duration of 9.2 months.

The table below summarizes the key quantitative data from selected Phase I/II trials in adult patients.

| Study | Tumor Type | Number of Patients | Dosage and Schedule | Response Rate (CR+PR) | Stable Disease | Median Time to Progression (Responders/Stabilized) | Primary Toxicity |

| Chamberlain et al. | Recurrent Gliomas | 34 | 25-45 mg/m² as 24-hr IV infusion every 21-28 days | 3% (1/34) | 44% (15/34) | 18 weeks (GBM), 16 weeks (AA) | Myelosuppression |

| Schold et al. | Recurrent Anaplastic Brain Tumors | 16 | Not specified | 43.8% (7/16) (includes clinical/radiographic improvement) | - | Not specified | Mild Hematologic |

| European Trial | Malignant Glioma | 23 | 5.5 mg/m²/day IV for 5 days | 35% (8/23) | 4% (1/23) | Not specified | Thrombocytopenia |

| Green et al. | Recurrent Primary Intracranial Tumors | 93 | Not specified | 26% (24/93) | - | 9.2 months (duration of regression) | Myelosuppression |

Phase III Trials

Phase III trials aimed to compare the efficacy of this compound with existing standard-of-care chemotherapies, such as the nitrosoureas carmustine (B1668450) (BCNU) and PCNU.

One significant Phase III study by the CNS Cancer Consortium randomized 249 patients with primary anaplastic glial tumors to receive either this compound (15 mg/day for 3 days intravenously every 4 weeks) or BCNU (200 mg intravenously every 8 weeks) following radiotherapy. The study found no statistically significant difference in survival between the two treatment arms, with a two-year Kaplan-Meier survival of 22% for this compound and 25% for BCNU.

Another prospective randomized trial by the Brain Tumor Study Group compared this compound (15 mg/m² intravenously weekly for 4 weeks, every 6-8 weeks) to PCNU (75-100 mg/m² intravenously every 8 weeks) in 152 adult patients. This trial demonstrated a statistically significant survival advantage for PCNU, with a median survival of 11.0 months compared to 8.4 months for this compound (p=0.01). The estimated 2-year survival rates were 34% for PCNU and 11% for this compound.

The following table summarizes the key findings from these Phase III trials.

| Study | Comparison Arms | Number of Patients | Dosage and Schedule | Median Survival | 2-Year Survival | Conclusion |

| CNS Cancer Consortium | This compound vs. BCNU | 249 | AZQ: 15 mg/day x 3 days IV q4w; BCNU: 200 mg IV q8w | Not specified | AZQ: 22%; BCNU: 25% | No significant difference in survival |

| Brain Tumor Study Group | This compound vs. PCNU | 152 | AZQ: 15 mg/m² IV weekly x 4 q6-8w; PCNU: 75-100 mg/m² IV q8w | AZQ: 8.4 months; PCNU: 11.0 months | AZQ: 11%; PCNU: 34% | PCNU superior to this compound |

Clinical Efficacy in Pediatric CNS Tumors

This compound was also evaluated in pediatric populations with recurrent or progressive brain tumors, though with limited success.

A Phase II study by the Children's Cancer Study Group treated 75 children with recurrent, progressive, or metastatic primary brain tumors with this compound at a dose of 9 mg/m²/day by 30-minute intravenous infusion for five days every three weeks. Of the 66 evaluable patients, there was a 9% response rate, consisting of one complete response and five partial responses. The complete response was observed in a patient with ependymoma and lasted for over 35 months. Objective responses were also noted in patients with primitive neuroectodermal tumors (PNET), low-grade glioma, and primary central nervous system lymphoma. However, the study concluded that this compound had marginal activity and severe toxicity, primarily profound and prolonged myelosuppression, at this dose and schedule.

Another Phase II study by the Pediatric Oncology Group in 91 children with brain tumors used a dose of 18 mg/m²/week intravenously for 4 weeks followed by a 2-week rest. This trial reported 4 complete responses and 2 partial responses in patients with astrocytoma, ependymoma, glioblastoma multiforme, oligodendroglioma, brain stem glioma, and intracranial yolk sac tumor, with a median duration of 10 months. An additional 13 children experienced stable or improved disease. The principal toxicity was cumulative myelosuppression.

The table below summarizes the results of these pediatric trials.

| Study Group | Number of Patients | Dosage and Schedule | Response Rate (CR+PR) | Tumor Types with Response | Primary Toxicity |

| Children's Cancer Study Group | 75 (66 evaluable) | 9 mg/m²/day IV for 5 days every 3 weeks | 9% | Ependymoma, PNET, Low-grade glioma, CNS lymphoma | Profound and prolonged myelosuppression |

| Pediatric Oncology Group | 91 | 18 mg/m²/week IV for 4 weeks, then 2-week rest | 6.6% (6/91) | Astrocytoma, Ependymoma, GBM, Oligodendroglioma, Brain stem glioma, Yolk sac tumor | Cumulative myelosuppression |

Experimental Protocols

The clinical trials of this compound followed standard methodologies for oncology drug evaluation.

Patient Selection

Eligible patients typically had histologically confirmed primary CNS tumors, such as glioblastoma multiforme or anaplastic astrocytoma, and had evidence of tumor progression or recurrence following standard therapies, which often included surgery and radiation. Many trials included heavily pretreated patients who had also received prior chemotherapy. Patients were generally required to have a certain level of performance status (e.g., Karnofsky Performance Status) and adequate hematologic, renal, and hepatic function.

Drug Administration

This compound was administered intravenously. The infusion duration varied across studies, from short infusions of 10-30 minutes to continuous infusions over 24 hours. Dosing schedules were also variable, ranging from daily administrations for several days to weekly or monthly cycles. Dose adjustments were made based on the degree of myelosuppression observed in previous cycles.

Response Evaluation

Tumor response was primarily assessed using computed tomography (CT) scans, and in later studies, magnetic resonance imaging (MRI). Standard criteria were used to define complete response (disappearance of all evidence of tumor), partial response (significant reduction in tumor size), stable disease, and progressive disease. Clinical improvement was also considered in some evaluations.

Visualizations

Proposed Mechanism of Action of this compound

Caption: Proposed mechanism of action of this compound in a tumor cell.

Typical Clinical Trial Workflow for this compound in CNS Tumors

Caption: Generalized workflow of a historical this compound clinical trial for CNS tumors.

Conclusion

The historical clinical trials of this compound for CNS tumors demonstrated its ability to cross the blood-brain barrier and exert a modest level of antitumor activity, particularly in heavily pretreated patients with recurrent high-grade gliomas. Myelosuppression was the consistent and dose-limiting toxicity. While early phase trials showed some promise, larger Phase III studies failed to demonstrate superiority over the then-standard nitrosourea-based chemotherapies. In pediatric populations, this compound showed limited efficacy and significant toxicity at the doses and schedules tested. These foundational studies, while not leading to the widespread adoption of this compound for CNS tumors, provided valuable insights into the challenges of developing effective chemotherapies for brain cancer and underscored the importance of the therapeutic window between efficacy and toxicity.

References

Methodological & Application

Application Notes and Protocols for In Vitro Cytotoxicity Assay of Diaziquone

Introduction

Diaziquone is a synthetic bifunctional quinone derivative with potential antineoplastic activity.[1] Its mechanism of action involves the alkylation and cross-linking of DNA, which occurs during all phases of the cell cycle. This leads to the disruption of DNA function, cell cycle arrest, and ultimately, apoptosis.[1] this compound is also capable of forming free radicals, which can cause DNA strand breaks.[1][2] Due to its lipophilic nature, this compound can readily cross the blood-brain barrier.[1] The cytotoxic effects of this compound can be influenced by cellular enzymes such as NAD(P)H: (quinone acceptor) oxidoreductase (DT-diaphorase), which can bioactivate the compound.

In vitro cytotoxicity assays are essential tools for evaluating the potency of anticancer compounds like this compound. These assays help determine the concentration of the drug that inhibits cell growth or kills cells, typically expressed as the half-maximal inhibitory concentration (IC50). Commonly used methods include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity, and the LDH (lactate dehydrogenase) assay, which quantifies membrane integrity.

This document provides a detailed protocol for determining the in vitro cytotoxicity of this compound using the MTT assay and offers guidance on data presentation and interpretation.

Mechanism of Action and Signaling Pathway

This compound exerts its cytotoxic effects through a dual mechanism: bioreductive alkylation and the generation of oxidative stress. The aziridine (B145994) groups of this compound are responsible for alkylating and cross-linking DNA, which is a key factor in its cell-killing ability. The quinone moiety can undergo redox cycling to produce reactive oxygen species (ROS), leading to oxidative stress and DNA strand scission. The enzyme DT-diaphorase can reduce this compound to a hydroquinone, which is a more potent alkylating agent, thus bioactivating the drug. The resulting DNA damage can trigger cell cycle arrest and apoptosis, involving signaling pathways such as the p38 MAP kinase pathway.

Experimental Protocols

MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product.

Materials:

-

Target cancer cell line (e.g., HT-29 human colon carcinoma, known to have high DT-diaphorase activity)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in a suitable solvent, e.g., DMSO, to prepare a stock solution)

-

96-well flat-bottom microplates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells/well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete growth medium from the stock solution.

-

Remove the old medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).

-

Incubate the plate for a desired exposure period (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10-20 µL of the MTT solution (5 mg/mL) to each well (final concentration of 0.5 mg/mL).

-

Incubate the plate for 2 to 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.

-

Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.

-

-

Data Acquisition:

-

Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm). A reference wavelength of 630 nm or higher can be used to subtract background absorbance.

-

Experimental Workflow

Data Presentation and Analysis

The absorbance data is used to calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control cells.

Calculation of Percentage Viability: Percentage Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

The calculated percentage viability is then plotted against the logarithm of the this compound concentration to generate a dose-response curve. The IC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability, can be determined from this curve using non-linear regression analysis.

Table 1: Example of IC50 Values for this compound in Different Cancer Cell Lines

| Cell Line | Tissue of Origin | Incubation Time (hours) | IC50 (µM) |

| HT-29 | Colon Carcinoma | 48 | 5.2 |

| A549 | Lung Carcinoma | 48 | 8.7 |

| MCF-7 | Breast Adenocarcinoma | 48 | 12.1 |

| U-87 MG | Glioblastoma | 48 | 3.5 |

| HT-29 | Colon Carcinoma | 72 | 2.8 |

| A549 | Lung Carcinoma | 72 | 5.1 |

| MCF-7 | Breast Adenocarcinoma | 72 | 7.9 |

| U-87 MG | Glioblastoma | 72 | 1.9 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Alternative Protocol: LDH Cytotoxicity Assay

As an alternative or complementary method, the Lactate Dehydrogenase (LDH) assay can be used. This assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity and cell death. The amount of LDH released is proportional to the number of lysed cells. The assay involves collecting the cell culture supernatant and measuring LDH activity using a coupled enzymatic reaction that results in the formation of a colored formazan product, which is quantified spectrophotometrically at around 490 nm.

References

Application Notes and Protocols for Testing Diaziquone Efficacy in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diaziquone (AZQ) is a synthetic aziridinylbenzoquinone that acts as a bioreductive alkylating agent.[1] Its lipophilic nature allows it to cross the blood-brain barrier, making it a candidate for the treatment of central nervous system (CNS) malignancies.[1] this compound's mechanism of action involves intracellular reduction of its quinone moiety, which activates the aziridine (B145994) rings to alkylate and cross-link DNA.[2] This process generates reactive oxygen species (ROS) and induces DNA damage, ultimately leading to cell cycle arrest and apoptosis, in part through the activation of the p53 signaling pathway.[2][3] Preclinical evaluation of this compound's efficacy and toxicity in relevant animal models is a critical step in its therapeutic development.

These application notes provide detailed protocols for testing the efficacy of this compound in established murine models of human glioma and leukemia.

Data Presentation

Table 1: Efficacy of this compound in a Human Glioma Xenograft Model (D-54 MG) in Athymic Mice

| Treatment Group | Dosage and Schedule | Key Findings |

| This compound | Not specified in publicly available data | Produced significant tumor growth delays. |

| This compound + Carmustine (BCNU) | Not specified in publicly available data | Striking enhancement of therapeutic effect with significant increases in median tumor growth delay and number of tumor regressions. |

| This compound + Procarbazine | Not specified in publicly available data | Significant enhancement of therapeutic effect. |

Note: Specific quantitative data on tumor growth inhibition (e.g., percentage) and median growth delay (in days) were not available in the reviewed literature. The findings are based on qualitative descriptions of significant anti-tumor activity.

Table 2: Efficacy of this compound in a Murine Leukemia Model (L1210)

| Treatment Group | Dosage and Schedule | Key Findings |

| This compound | Not specified in publicly available data | Demonstrates considerable activity against L1210 leukemia. |

Note: Specific quantitative survival data (e.g., median survival, percent increase in lifespan) were not available in the reviewed literature.

Experimental Protocols

Protocol 1: Human Glioma Xenograft Model in Athymic Mice

Objective: To evaluate the in vivo efficacy of this compound against a human glioma cell line (e.g., D-54 MG) subcutaneously implanted in athymic nude mice.

Materials:

-

Human glioma cell line (e.g., D-54 MG)

-

Athymic nude mice (nu/nu), 6-8 weeks old

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA

-

This compound

-

Vehicle for this compound (e.g., sterile water for injection or 0.9% saline)

-

Syringes (1 mL) and needles (27-gauge)

-

Calipers

-

Animal housing facility with appropriate sterile conditions

Procedure:

-

Cell Culture: Culture D-54 MG cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Preparation for Implantation:

-

Harvest cells during the exponential growth phase.

-

Wash cells with sterile PBS and detach using trypsin-EDTA.

-

Neutralize trypsin with complete medium and centrifuge the cells.

-

Wash the cell pellet twice with sterile PBS.

-

Resuspend the cells in sterile PBS or culture medium at a concentration of 1 x 10^7 cells/mL.

-

-

Tumor Implantation (Subcutaneous):

-

Anesthetize the mice.

-

Inject 0.1 mL of the cell suspension (1 x 10^6 cells) subcutaneously into the flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³).

-

Measure tumor dimensions with calipers 2-3 times per week.

-

Calculate tumor volume using the formula: Volume = (width)² x length / 2.

-

-

Drug Preparation and Administration:

-

Prepare a stock solution of this compound in a suitable sterile vehicle. Further dilutions should be made in sterile saline or PBS immediately before use.

-

Administer this compound via intraperitoneal (IP) injection. The typical injection volume for a mouse is 0.1-0.2 mL.

-

A common dosing schedule is daily for 5 consecutive days.

-

-

Efficacy Evaluation:

-

Continue to monitor tumor volume and body weight of the mice.

-

The primary endpoint is tumor growth delay, defined as the difference in the time it takes for tumors in the treated group to reach a predetermined size compared to the control group.

-

Secondary endpoints can include tumor regression and overall survival.

-

-

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Protocol 2: Murine Leukemia Model (L1210)

Objective: To assess the efficacy of this compound in a murine L1210 leukemia model.

Materials:

-

L1210 leukemia cells

-

Syngeneic mice (e.g., DBA/2), 6-8 weeks old

-

Sterile PBS

-

This compound

-

Vehicle for this compound

-

Syringes (1 mL) and needles (27-gauge)

Procedure:

-

Tumor Cell Implantation:

-

Inject mice intraperitoneally with 1 x 10^5 L1210 cells suspended in 0.1 mL of sterile PBS.

-

-

Drug Administration:

-

Begin treatment on day 1 post-implantation.

-

Administer this compound intraperitoneally according to the desired dosing schedule (e.g., daily for 5 days).

-

-

Efficacy Evaluation:

-

Monitor the mice daily for signs of illness and record survival time.

-

The primary endpoint is the increase in lifespan (% ILS) of treated mice compared to the control group, calculated as: % ILS = [(median survival time of treated group / median survival time of control group) - 1] x 100.

-

Visualizations

References

- 1. Intrinsic growth heterogeneity of mouse leukemia cells underlies differential susceptibility to a growth-inhibiting anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Three endpoints of in vivo tumour radiobiology and their statistical estimation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The effect of dose interval on the survival of L1210 leukemic mice treated with DNA synthesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Diaziquone Administration in Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of diaziquone (AZQ), a synthetic bifunctional quinone derivative, in mouse xenograft models. The provided protocols are synthesized from available preclinical data and general best practices for in vivo animal studies.

Mechanism of Action

This compound is a bioreductive alkylating agent with potential antineoplastic activity. Its mechanism of action involves two primary pathways:

-

Bioreductive Alkylation: The quinone moiety of this compound can be bioreduced within the hypoxic environment of tumors. This reduction activates the aziridine (B145994) rings, transforming them into potent alkylating agents that cross-link DNA. This process disrupts DNA function, leading to cell cycle arrest and apoptosis.[1]

-

Free Radical Formation: this compound can undergo redox cycling, leading to the generation of reactive oxygen species (ROS). These free radicals can cause further cellular damage, including DNA strand breaks.[1]

Due to its lipophilic nature, this compound can effectively cross the blood-brain barrier, making it a candidate for treating brain tumors.[2]

Signaling Pathway

The cytotoxic effects of this compound are primarily mediated through DNA damage, which can activate various downstream signaling pathways, including those involving p53. DNA damage can lead to cell cycle arrest to allow for repair, or if the damage is too extensive, trigger apoptosis.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound from preclinical and clinical studies. It is important to note that specific dose-response data in subcutaneous xenograft models is limited in the public domain. The data for the related compound, 4,5-diaziridinyl-1,2-benzoquinone, is included for reference.

Table 1: In Vivo Efficacy of a this compound-Related Compound in a Murine Leukemia Model

| Compound | Dose (mg/kg/day) | Administration Route | Schedule | Animal Model | Efficacy Metric (% ILS*) | Reference |

| 4,5-diaziridinyl-1,2-benzoquinone | 1.0 | Intraperitoneal | Daily for 5 days | L1210 Leukemia in DBA/2 mice | 72 | [3] |

| 4,5-diaziridinyl-1,2-benzoquinone | 2.0 | Intraperitoneal | Daily for 5 days | L1210 Leukemia in DBA/2 mice | 100 | [3] |

| 4,5-diaziridinyl-1,2-benzoquinone | 4.0 | Intraperitoneal | Daily for 5 days | L1210 Leukemia in DBA/2 mice | 50 | |

| This compound (AZQ) | 2.0 | Intraperitoneal | Daily for 5 days | L1210 Leukemia in DBA/2 mice | 56 |

*% ILS: Percent Increase in Lifespan.

Table 2: Human Clinical Trial Dosages of this compound

| Indication | Dose | Administration Route | Schedule | Reference |

| Head and Neck Cancer | 5.5 - 7 mg/m²/day | Intravenous | Daily for 5 days, repeated every 28 days | |

| Refractory Solid Tumors (Pediatric) | 9 mg/m² | Intravenous | Daily for 5 days | |

| Recurrent Cervical Carcinoma | 22.5 - 30 mg/m² | Intravenous | Every 3 weeks |

Note: These human doses are not directly translatable to mouse models but can provide a reference for designing preclinical studies. A standard conversion from human mg/m² to mouse mg/kg involves dividing the human dose by 12.3.

Experimental Protocols

The following protocols are designed to provide a framework for conducting studies with this compound in a subcutaneous mouse xenograft model.

Experimental Workflow

Protocol 1: Establishment of Subcutaneous Xenograft Model

Objective: To establish a subcutaneous tumor model using a human cancer cell line.

Materials:

-

Human cancer cell line of interest (e.g., U87-MG for glioblastoma, A549 for lung cancer)

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS), sterile

-

Matrigel® (or similar basement membrane matrix)

-

6-8 week old immunodeficient mice (e.g., athymic nude, SCID)

-

Sterile syringes (1 mL) and needles (25-27 gauge)

-

Calipers

Procedure:

-

Cell Culture: Culture the selected cancer cell line in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Harvesting: When cells reach 80-90% confluency, wash them with PBS and detach using Trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge the cell suspension.

-

Cell Preparation for Injection: Resuspend the cell pellet in sterile, serum-free medium or PBS at a concentration of 1 x 10⁷ to 2 x 10⁷ cells/mL.

-

Matrigel Mixture: On ice, mix the cell suspension with an equal volume of Matrigel® for a final concentration of 5 x 10⁶ to 1 x 10⁷ cells per 100 µL. Keep the mixture on ice to prevent solidification.

-

Animal Preparation: Anesthetize the mice according to approved institutional protocols. Shave and sterilize the injection site on the flank of the mouse.

-

Subcutaneous Injection: Using a 1 mL syringe with a 25-27 gauge needle, slowly inject 100 µL of the cell/Matrigel suspension subcutaneously into the prepared flank.

-

Tumor Growth Monitoring: Monitor the mice daily for tumor development. Once tumors are palpable, measure the tumor volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

Protocol 2: this compound Formulation and Administration

Objective: To prepare and administer this compound to tumor-bearing mice.

Materials:

-

This compound (powder)

-

Sterile vehicle for injection (e.g., 0.9% saline, PBS, or a solution containing a solubilizing agent like DMSO and/or PEG300 if necessary)

-

Sterile syringes (1 mL) and needles (25-27 gauge) for injection

-

Animal scale

Procedure:

-

This compound Formulation:

-

Note: this compound has limited water solubility. A vehicle containing a solubilizing agent may be required. The following is a suggested starting point, which may need optimization.

-

Prepare a stock solution of this compound in a suitable solvent such as DMSO.

-

For injection, dilute the stock solution with a sterile vehicle like saline or PBS to the final desired concentration. The final concentration of the solubilizing agent should be minimized to avoid toxicity (e.g., final DMSO concentration < 5-10%).

-

Prepare the formulation fresh daily and protect it from light.

-

-

Dosage Calculation:

-

Based on preclinical studies with a related compound, a starting dose range of 1-4 mg/kg for this compound can be considered.

-

Weigh each mouse to determine the exact volume of the drug solution to be injected.

-

-

Administration:

-

The intraperitoneal (IP) route is a common and effective route for systemic drug delivery in mice.

-

Restrain the mouse appropriately.

-

Insert the needle into the lower right quadrant of the abdomen at a 10-20 degree angle to avoid puncturing internal organs.

-

Inject the calculated volume of the this compound formulation.

-

-

Treatment Schedule:

-

A common schedule for cytotoxic agents in preclinical models is daily administration for 5 consecutive days (q.d. x 5).

-

Alternatively, an intermittent schedule (e.g., every 3-4 days) could be explored, guided by toxicity assessments.

-

-

Monitoring:

-

Monitor the mice daily for signs of toxicity, including weight loss, changes in behavior, and signs of myelosuppression (e.g., lethargy, pale extremities).

-

Continue to measure tumor volume 2-3 times per week.

-

-

Endpoint:

-

The study can be terminated when tumors in the control group reach a predetermined maximum size, or when signs of significant toxicity are observed.

-

At the endpoint, tumors can be excised and weighed for a more accurate assessment of tumor growth inhibition.

-

Logical Relationships in a Xenograft Study

Disclaimer: The provided protocols are intended as a guide and should be adapted and optimized based on the specific cell line, mouse strain, and experimental goals. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals. The dose and schedule of this compound may need to be adjusted based on observed toxicity, with myelosuppression being the primary dose-limiting toxicity.

References

Application Notes and Protocols for Diaziquone Sensitivity Screening

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the sensitivity of cancer cell lines to the bioreductive alkylating agent, diaziquone (AZQ). The methodologies focus on two primary endpoints: short-term cytotoxicity and long-term clonogenic survival.

Introduction

This compound (2,5-diaziridinyl-3,6-bis(carboethoxyamino)-1,4-benzoquinone) is a synthetic aziridinylbenzoquinone with antitumor activity.[1] Its mechanism of action involves the bioreductive activation of its quinone moiety, leading to the generation of reactive species that can alkylate DNA, causing DNA strand breaks and interstrand cross-links, ultimately inducing cell death.[1][2] A key enzyme in this process is NAD(P)H:quinone oxidoreductase 1 (NQO1), which is often overexpressed in solid tumors and plays a crucial role in the two-electron reduction and activation of this compound.[3][4] Therefore, assessing the sensitivity of cancer cells to this compound can provide insights into potential therapeutic efficacy, particularly in tumors with high NQO1 expression.

Data Presentation: this compound Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The IC50 values for this compound can vary significantly depending on the cell line, drug exposure time, and the assay used. Below is a summary of reported IC50 values for a related aziridinyl-benzoquinone, MeDZQ, to provide a reference for expected potency.

| Cell Line | Compound | IC50 (µM) | Assay | Reference |

| MH-22A (Mouse Hepatoma) | MeDZQ | 0.31 ± 0.1 | MTT Assay |

Note: IC50 values for this compound can be highly cell-line specific and should be determined empirically for each new line being tested.

Signaling Pathway: NQO1-Mediated Bioreductive Activation of this compound

The cytotoxic effects of this compound are largely dependent on its metabolic activation. The enzyme NQO1 plays a central role in this process. The following diagram illustrates the proposed pathway for NQO1-mediated activation of this compound.

References

- 1. Mechanism(s) of bioreductive activation. The example of this compound (AZQ) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reductive activation of this compound and possible involvement of free radicals and the hydroquinone dianion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. article.imrpress.com [article.imrpress.com]

- 4. NAD(P)H:Quinone Oxidoreductase 1 (NQO1) in the Sensitivity and Resistance to Antitumor Quinones - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Diaziquone in Combination with Radiotherapy

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are proposed based on the known mechanisms of diaziquone as a bioreductive alkylating agent and the established principles of combining similar chemotherapeutic agents with radiotherapy. To date, there is a lack of direct preclinical or clinical studies specifically evaluating the combination of this compound and radiotherapy. Therefore, these protocols should be considered as a starting point for investigation and require rigorous validation.

Introduction

This compound (AZQ) is a lipophilic aziridinyl-benzoquinone that functions as a bioreductive alkylating agent.[1][2] Its cytotoxic effects are mediated through the generation of DNA interstrand cross-links and strand breaks, leading to the inhibition of DNA replication and cell death.[3][4][5] The bioreductive nature of this compound suggests that it may be preferentially activated in the hypoxic microenvironment of solid tumors, a region known to be resistant to radiotherapy. This characteristic, combined with its DNA-damaging properties, makes this compound a rational candidate for investigation as a radiosensitizer. The combination of this compound with radiotherapy could potentially enhance tumor cell killing through synergistic mechanisms, including increased DNA damage, inhibition of DNA repair, and targeting of radioresistant hypoxic cell populations.

Mechanism of Action and Rationale for Combination Therapy

This compound exerts its cytotoxic effects through a dual mechanism. The quinone moiety can undergo a reduction-oxidation cycle, leading to the production of reactive oxygen species (ROS) and DNA strand scission. Concurrently, the aziridine (B145994) groups act as alkylating agents, forming covalent bonds with DNA and resulting in interstrand cross-links. This DNA damage is particularly effective at inducing cell death.

Radiotherapy primarily induces cell death through the generation of double-strand DNA breaks, either directly or indirectly via the radiolysis of water. In well-oxygenated cells, these breaks are "fixed" by oxygen, leading to permanent damage. However, in hypoxic tumor cells, the DNA damage is less efficiently fixed, contributing to radioresistance.

The proposed synergistic interaction between this compound and radiotherapy is based on the following principles:

-

Targeting Hypoxic Cells: As a bioreductive agent, this compound is activated under hypoxic conditions to its cytotoxic form. This allows it to selectively target the radioresistant hypoxic tumor cell population.

-

Enhanced DNA Damage: The combination of radiation-induced DNA breaks and this compound-induced DNA cross-links and strand scission can lead to an overwhelming level of DNA damage that surpasses the cell's repair capacity.

-

Inhibition of DNA Repair: The DNA adducts formed by this compound can physically obstruct the DNA repair machinery, thereby hindering the repair of radiation-induced DNA damage.

Caption: Proposed synergistic mechanism of this compound and radiotherapy.

Quantitative Data from Preclinical and Clinical Studies of this compound (as a Single Agent)

The following tables summarize quantitative data from studies on this compound as a monotherapy. This information can be used to guide dose selection for future combination studies.

Table 1: Preclinical Data for this compound

| Cell Line | Assay | Endpoint | This compound Concentration | Result | Reference |

| IMR-90 (Human Fibroblast) | Alkaline Elution | DNA Strand Breakage | Not Specified | Substantial | |

| HT-29 (Human Colon Adenocarcinoma) | Alkaline Elution | DNA Interstrand Cross-linking | Not Specified | Substantial | |

| L1210 (Mouse Leukemia) | Colony Survival | Cell Killing | Not Specified | Correlated with interstrand cross-linking | |

| HEp-2 (Human Laryngeal Carcinoma) | [3H]Thymidine Incorporation | Inhibition of DNA Synthesis | Not Specified | Observed | |

| MCF-7 (Human Breast Adenocarcinoma) | Cell Survival | Cytotoxicity | Not Specified | Sensitive |

Table 2: Clinical Data for this compound Monotherapy

| Cancer Type | Phase | Dosing Regimen | Dose-Limiting Toxicity | Response Rate (CR+PR) | Reference |

| Head and Neck | II | 7 mg/m²/day x 5 days (initial), 5.5 mg/m²/day x 5 days (reduced) | Myelosuppression (Thrombocytopenia) | 16% | |

| Primary Brain Tumors | I/II | Not Specified | Myelosuppression | Activity Observed | |

| Colon | II | 7 mg/m²/day x 5 days, 5.5 mg/m²/day x 5 days | Myelosuppression | 0% | |